Cas no 851978-11-5 (2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide)

2,6-Difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a fluorinated benzohydrazide derivative featuring a 4-methylbenzothiazole moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds with applications in medicinal chemistry and materials science. The presence of fluorine atoms enhances its reactivity and binding affinity, making it useful for designing bioactive molecules. The benzothiazole group contributes to its stability and electronic properties, facilitating further functionalization. Its well-defined structure allows for precise modifications, supporting research in pharmaceuticals, agrochemicals, or coordination chemistry. Suitable for controlled reactions, it offers a balance of reactivity and selectivity for targeted synthetic pathways.
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide structure
851978-11-5 structure
Product Name:2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS No:851978-11-5
MF:C15H11F2N3OS
MW:319.32914853096
CID:6265338
PubChem ID:5071416
Update Time:2025-05-22

2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
    • SR-01000128770
    • SR-01000128770-1
    • 851978-11-5
    • AKOS024590548
    • 2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
    • F0642-0104
    • Inchi: 1S/C15H11F2N3OS/c1-8-4-2-7-11-13(8)18-15(22-11)20-19-14(21)12-9(16)5-3-6-10(12)17/h2-7H,1H3,(H,18,20)(H,19,21)
    • InChI Key: VIVSIALUJLWJAF-UHFFFAOYSA-N
    • SMILES: S1C(NNC(C2C(=CC=CC=2F)F)=O)=NC2=C1C=CC=C2C

Computed Properties

  • Exact Mass: 319.05908948g/mol
  • Monoisotopic Mass: 319.05908948g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 82.3Ų

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Additional information on 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

2,6-Difluoro-N'-(4-Methyl-1,3-Benzothiazol-2-Yl)Benzohydrazide: A Comprehensive Overview

The compound with CAS No. 851978-11-5, known as 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzohydrazide moiety with a 4-methyl-1,3-benzothiazole group. The presence of two fluorine atoms at the 2 and 6 positions of the benzene ring further enhances its chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of benzohydrazides as versatile building blocks in drug discovery and material synthesis. The integration of a benzothiazole group into the structure of this compound introduces additional functional groups that can participate in various chemical reactions. For instance, the sulfur atom in the benzothiazole ring can act as a nucleophile or undergo oxidation to form sulfonic acid derivatives. These properties make 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide a promising candidate for applications in medicinal chemistry and catalysis.

The synthesis of this compound typically involves multi-step reactions, including Friedländer-type condensations and subsequent fluorination. Researchers have explored various synthetic pathways to optimize the yield and purity of the product. For example, a recent study reported the use of microwave-assisted synthesis to accelerate the reaction process and improve selectivity. Such advancements not only enhance the efficiency of production but also pave the way for large-scale manufacturing.

In terms of physical properties, 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibits interesting thermal stability and solubility characteristics. Its ability to dissolve in polar solvents makes it suitable for use in solution-based reactions. Additionally, its fluorescence properties have been studied extensively, revealing potential applications in sensing and imaging technologies.

Recent research has also focused on the biological activity of this compound. Preliminary assays have shown that it exhibits moderate inhibitory effects against certain enzymes, suggesting its potential as a lead compound in drug development. Furthermore, its ability to interact with DNA has been investigated, opening up possibilities for applications in gene therapy and diagnostics.

The integration of fluorine atoms into the structure of this compound plays a crucial role in modulating its electronic properties. Fluorine's electronegativity contributes to increased conjugation within the molecule, enhancing its stability and reactivity. This feature is particularly advantageous in applications requiring high chemical resistance and durability.

In conclusion, 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a multifaceted compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive target for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing both academic and industrial pursuits.

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